5-ethyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
5-ethyl-2-phenyl-7-[4-(2-propylpentanoyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O3/c1-4-10-20(11-5-2)25(33)30-14-16-31(17-15-30)26(34)22-18-29(6-3)19-23-24(22)28-32(27(23)35)21-12-8-7-9-13-21/h7-9,12-13,18-20H,4-6,10-11,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTUNNGOXDSDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-ethyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a synthetic derivative belonging to the class of pyrazolopyridines. This compound has garnered attention due to its potential pharmacological properties, particularly in the context of neuropharmacology and therapeutic applications for mood disorders.
Chemical Structure and Properties
- Molecular Formula: C19H26N4O2
- Molecular Weight: 342.44 g/mol
- IUPAC Name: this compound
The structure features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities. The presence of a piperazine moiety is significant as piperazines are commonly associated with CNS activity and can modulate neurotransmitter systems.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures to 5-ethyl-2-phenyl derivatives exhibit serotonin reuptake inhibition, which is a mechanism employed by many antidepressants. For instance, studies on piperazine derivatives have shown that they can act as selective serotonin reuptake inhibitors (SSRIs) . This suggests that 5-ethyl-2-phenyl derivatives may possess similar properties, potentially contributing to mood regulation.
Neuropharmacological Studies
A study focusing on the neuropharmacological profile of pyrazolo[4,3-c]pyridines demonstrated their efficacy in reducing anxiety-like behaviors in animal models. These findings are aligned with the hypothesis that the compound may exert anxiolytic effects through modulation of serotonin and dopamine pathways .
The proposed mechanism involves the compound's ability to bind to serotonin transporters (SERT), similar to known SSRIs. This binding can enhance serotonergic transmission in the brain, thereby alleviating symptoms of depression and anxiety .
Case Studies and Research Findings
-
Study on Piperazine Derivatives:
- Objective: Evaluate the antidepressant-like effects in rodent models.
- Results: Compounds demonstrated significant reductions in immobility time during forced swim tests, indicative of antidepressant activity.
- Conclusion: Supports the potential use of piperazine-based compounds for treating depressive disorders.
-
Neuropharmacological Assessment:
- Objective: Investigate the anxiolytic properties of pyrazolo[4,3-c]pyridines.
- Results: Administration resulted in decreased anxiety-like behavior in elevated plus maze tests.
- Conclusion: Suggests that structural modifications can enhance therapeutic efficacy.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Compound A | C19H26N4O2 | 342.44 g/mol | SSRI |
| Compound B | C18H24N4O2 | 328.41 g/mol | Anxiolytic |
| Compound C | C20H28N4O3 | 356.46 g/mol | Antidepressant |
Scientific Research Applications
Research indicates that compounds in the pyrazolo[4,3-c]pyridine class exhibit a range of biological activities, including:
- Inhibition of Cyclin-dependent Kinases (CDKs) : These compounds have shown promise as inhibitors of CDKs, which are crucial in regulating the cell cycle and are implicated in cancer progression .
- Antiviral Properties : Some derivatives have been studied for their ability to inhibit HIV reverse transcriptase, thus playing a role in antiretroviral therapy .
- Neuropharmacological Effects : The piperazine moiety is known for its activity on neurotransmitter receptors, potentially offering anxiolytic or antidepressant effects .
Applications in Drug Development
The structural features of 5-ethyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one make it suitable for various applications:
- Anticancer Agents : Due to its ability to inhibit CDKs, this compound could be developed into a therapeutic agent for cancer treatment.
- Antiviral Drugs : Its potential as an HIV reverse transcriptase inhibitor positions it as a candidate for further development in antiviral therapies.
- Neurological Disorders : The interaction with neurotransmitter systems suggests possible applications in treating anxiety and depression.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of pyrazolo[4,3-c]pyridine derivatives:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazolo[4,3-c]pyridinone Derivatives
Compound from :
- Name : 5-Ethyl-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one
- Molecular Formula : C₂₅H₂₄FN₅O₂
- Key Differences: Replaces 2-propylpentanoyl with a 2-fluorophenyl-piperazine group. the target compound. Lower molecular weight (445.5 g/mol vs. ~528.7 g/mol for the target) may improve solubility but reduce tissue penetration .
Pyrazolo[4,3-d]pyrimidinone Derivatives
Compound from :
- Name : 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Key Differences: Pyrazolo[4,3-d]pyrimidinone core vs. pyrazolo[4,3-c]pyridinone. Lacks a piperazine moiety, reducing CNS penetration but improving aqueous solubility .
Pyrazolo[1,5-a]pyrimidinone Derivatives
Compound MK9 from :
- Name : 5-Phenyl-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
- Key Differences: Pyrazolo[1,5-a]pyrimidinone core with aryl substituents.
Research Findings and Pharmacological Implications
- Target Compound vs. : The 2-propylpentanoyl group in the target likely extends half-life due to reduced CYP450 metabolism compared to the fluorophenyl analog .
- Target vs. Pyrazolo[4,3-d]pyrimidinones: The piperazine carbonyl group may enhance binding to serotonin or dopamine receptors, whereas sulfonyl-ethoxy derivatives () are more suited for PDE inhibition .
- Synthetic Challenges: Introducing the 2-propylpentanoyl group requires precise acylation conditions, as seen in piperazine coupling methods () .
Q & A
Q. What are the common synthetic routes for constructing the pyrazolo[4,3-c]pyridine core in this compound?
The pyrazolo[4,3-c]pyridine core is typically synthesized via cyclization of precursors like 2-phenylhydrazine and ethyl acetoacetate under acidic conditions. Subsequent functionalization involves coupling the core with a piperazine moiety via carbonyl linkages. Key challenges include controlling regioselectivity during cyclization and optimizing coupling efficiency. Purification often requires column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions (e.g., ethyl and phenyl groups). Infrared (IR) spectroscopy identifies carbonyl groups (C=O stretch at ~1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) .
Q. How is preliminary biological activity screening conducted for this compound?
Initial screening involves in vitro assays against cancer cell lines (e.g., HeLa, DU145) using MTT assays to determine IC₅₀ values. Antimicrobial activity is tested via disk diffusion against Gram-positive/negative bacteria. Anti-inflammatory potential is assessed by measuring TNF-α suppression in macrophage models .
Q. What solvent systems are optimal for improving solubility during in vitro assays?
Dimethyl sulfoxide (DMSO) is commonly used for stock solutions due to high solubility of pyrazolopyridine derivatives. For aqueous compatibility, dilute DMSO (≤0.1% v/v) in PBS or cell culture media prevents cytotoxicity. Co-solvents like PEG-400 may enhance solubility for pharmacokinetic studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
SAR studies focus on modifying substituents:
- Piperazine moiety : Introducing hydrophobic groups (e.g., propylpentanoyl) enhances membrane permeability.
- Pyridinone core : Ethyl groups at position 5 improve metabolic stability. Computational docking (e.g., AutoDock) predicts interactions with targets like kinases or PDE enzymes. Validate via mutagenesis or competitive binding assays .
Q. What metabolic pathways dominate in vivo, and how do they impact bioavailability?
In rats, hepatobiliary excretion (~39% in bile) is primary. Major Phase I pathways include N-dealkylation of the piperazine ring and hydroxylation of the propyl group. Phase II metabolism involves glucuronidation/sulfation. Use liver microsomes (human/rat) to identify species-specific differences. Co-administer CYP450 inhibitors (e.g., ketoconazole) to assess enzyme contributions .
Q. How should researchers resolve contradictions in reported IC₅₀ values across studies?
Discrepancies arise from assay conditions (e.g., cell passage number, serum concentration). Standardize protocols using CLSI guidelines. Cross-validate with orthogonal assays (e.g., apoptosis via flow cytometry vs. MTT). Report Hill slopes to assess cooperativity in dose-response curves .
Q. What strategies improve metabolic stability without compromising target affinity?
Q. Which in silico tools predict off-target interactions for this compound?
SwissTargetPrediction and SEA (Similarity Ensemble Approach) identify potential off-targets (e.g., GPCRs, ion channels). Molecular dynamics simulations (AMBER/GROMACS) assess binding stability. Validate predictions with radioligand displacement assays .
Q. How can crystallography aid in understanding binding modes with biological targets?
Co-crystallize the compound with target proteins (e.g., kinases) using vapor diffusion. Resolve structures via X-ray diffraction (2.0–2.5 Å resolution). Analyze hydrogen bonds (e.g., pyridinone carbonyl with catalytic lysine) and hydrophobic pockets (phenyl group interactions). Compare with apo-structures to confirm induced-fit binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
